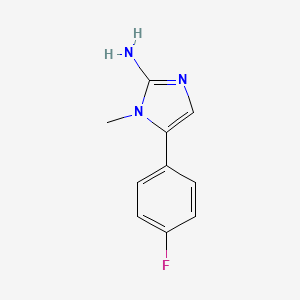![molecular formula C12H15NO4S B2852835 4-[(Cyclopentylamino)sulfonyl]benzoic acid CAS No. 436089-84-8](/img/structure/B2852835.png)
4-[(Cyclopentylamino)sulfonyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Cyclopentylamino)sulfonyl]benzoic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. It is characterized by the presence of a cyclopentylamino group attached to a sulfonyl group, which is further connected to a benzoic acid moiety. This compound is known for its diverse range of applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopentylamino)sulfonyl]benzoic acid typically involves the following steps:
Formation of the Cyclopentylamino Group: The initial step involves the preparation of the cyclopentylamino group. This can be achieved by reacting cyclopentylamine with an appropriate sulfonyl chloride under controlled conditions.
Attachment to Benzoic Acid: The cyclopentylamino group is then attached to the benzoic acid moiety through a sulfonyl linkage. This step often requires the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves:
Bulk Synthesis: Large quantities of cyclopentylamine and sulfonyl chloride are reacted in a controlled environment.
化学反应分析
Types of Reactions
4-[(Cyclopentylamino)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfinyl or sulfhydryl derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
科学研究应用
4-[(Cyclopentylamino)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(Cyclopentylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming strong bonds with the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
相似化合物的比较
Similar Compounds
4-[(Cyclohexylamino)sulfonyl]benzoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-[(Cyclopropylamino)sulfonyl]benzoic acid: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
4-[(Cyclobutylamino)sulfonyl]benzoic acid: Similar structure but with a cyclobutyl group instead of a cyclopentyl group.
Uniqueness
4-[(Cyclopentylamino)sulfonyl]benzoic acid is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs .
属性
IUPAC Name |
4-(cyclopentylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)9-5-7-11(8-6-9)18(16,17)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMNEBXKOSVTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2852752.png)
![1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2852753.png)
![N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852754.png)
![2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2852755.png)
![ethyl (2Z)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-cyanoprop-2-enoate](/img/structure/B2852756.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2852757.png)
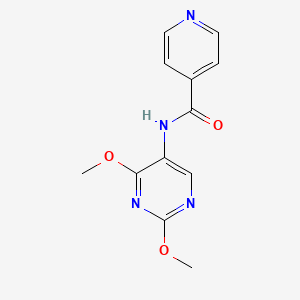
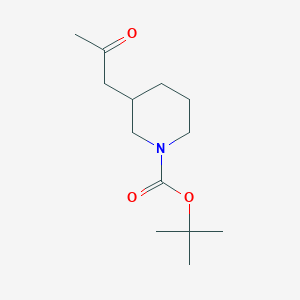
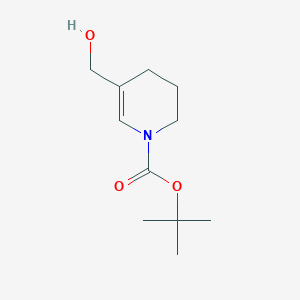
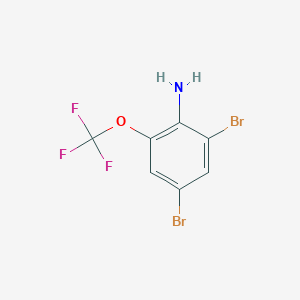
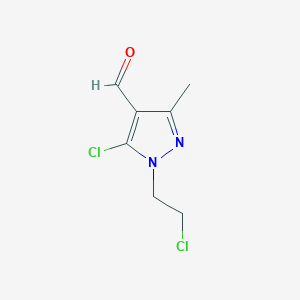
![N-(2-Cyano-3-methylbutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2852770.png)

